FMOC-phenylalanyl-phenylalanine
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Overview
Description
FMOC-phenylalanyl-phenylalanine is a compound that belongs to the class of FMOC-protected amino acids. FMOC stands for fluorenylmethyloxycarbonyl, a protective group used in peptide synthesis to prevent unwanted reactions. This compound is particularly interesting due to its ability to form hydrogels, which have various applications in biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
FMOC-phenylalanyl-phenylalanine can be synthesized using a variety of methods. One common approach involves the activation of FMOC-phenylalanine in dimethyl sulfoxide (DMSO) using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHSS (N-hydroxysulfosuccinimide). The activated FMOC-phenylalanine is then reacted with phenylalanine in an aqueous solution to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods typically use automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FMOC-phenylalanyl-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the side chains of the phenylalanine residues.
Reduction: This reaction is less common but can be used to reduce any oxidized side chains back to their original state.
Substitution: This reaction involves replacing one functional group with another, often used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
FMOC-phenylalanyl-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which FMOC-phenylalanyl-phenylalanine exerts its effects is primarily through its ability to form hydrogels. These hydrogels can encapsulate various molecules, including drugs and proteins, and release them in a controlled manner. The molecular targets and pathways involved in this process include interactions with cell membranes and the extracellular matrix, which facilitate the uptake and release of encapsulated molecules .
Comparison with Similar Compounds
FMOC-phenylalanyl-phenylalanine is unique compared to other FMOC-protected amino acids due to its ability to form stable hydrogels. Similar compounds include:
FMOC-phenylalanine: Known for its antimicrobial properties and ability to form hydrogels.
FMOC-tyrosine: Also forms hydrogels but has different mechanical properties and applications.
FMOC-tryptophan: Less commonly used but can form hydrogels with unique fluorescence properties.
These compounds share similar structural features but differ in their specific applications and properties, making this compound a versatile and valuable compound in various fields of research .
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXQVSHOISSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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